molecular formula C14H13NO3 B8618234 (2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol CAS No. 38199-16-5

(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol

Cat. No. B8618234
CAS RN: 38199-16-5
M. Wt: 243.26 g/mol
InChI Key: IITZDXYDSIJEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38199-16-5

Product Name

(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol

InChI

InChI=1S/C14H13NO3/c16-8-11-6-7-13-12(15-11)9-17-14(18-13)10-4-2-1-3-5-10/h1-7,14,16H,8-9H2

InChI Key

IITZDXYDSIJEFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)CO)OC(O1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 31 g. (0.2 mole) of 2,6-bis-(hydroxymethyl)-3-hydroxypyridine (U.S. Pat. No. 3,700,681) in 101 ml. (1 mole) of benzaldehyde at 20°-25° C. is added dropwise over 45 min. 56.7 g. (0.4 mole) of borontrifluoride etherate. The mixture is allowed to stir at room temperature for 2 hrs., and the excess benzaldehyde removed under reduced pressure. The residue, after standing at room temperature, is added to 75 ml. of a 10M aqueous sodium hydroxide solution, and the product extracted into methylene dichloride. The organic phase is separated, concentrated in vacuo to 100 ml. and the methylene dichloride diluted with n-hexane. The crude product which crystallizes is filtered and dried, 37.4 g. (77% yield), m.p. 85°-89° C. Further purification is effected by recrystallization from acetone-n-hexane, 22.1 g., m.p. 114°-118° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

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